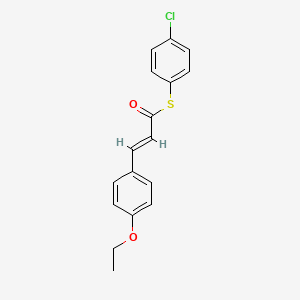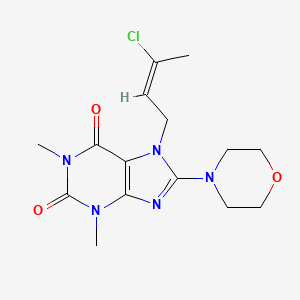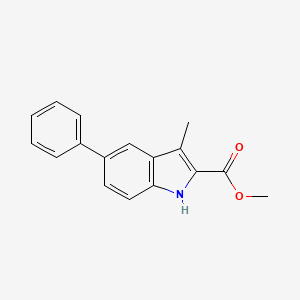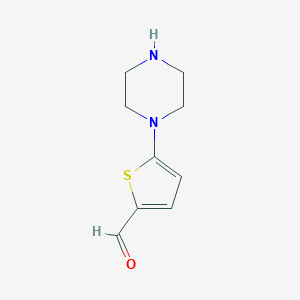![molecular formula C14H14N2O3S2 B2692357 N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide CAS No. 478033-49-7](/img/structure/B2692357.png)
N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide, also known as DNTM, is a chemical compound that has been studied for its potential applications in scientific research. DNTM is a hydrazide derivative of 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid, and it has been shown to have a variety of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
Antibacterial Activity
N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide derivatives have been explored for their potential antibacterial activities. A study on the synthesis, characterization, and antibacterial activity of new sulfonamide derivatives, including their nickel(II) and cobalt(II) complexes, demonstrated enhanced activity against both gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Bacillus magaterium) and gram-negative bacteria (Salmonella enteritidis, Escherichia coli). The ligands exhibited more activity compared to their complexes, indicating a promising direction for developing antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Carbonic Anhydrase Inhibition
The compound and its derivatives have also been researched for their inhibitory effects on carbonic anhydrase isozymes, particularly human carbonic anhydrase I and II. One study synthesized six sulfonamides derived from indanes and tetralines, identifying compounds with potent inhibitory effects against these isozymes. This suggests potential therapeutic applications for conditions where modulation of carbonic anhydrase activity is beneficial (Akbaba et al., 2014).
Anticancer Evaluation
Research into the anticancer properties of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, closely related to the compound , has shown significant cytotoxic activity against various human cancer cell lines. These compounds demonstrated potent activity with low toxicity in normal cells, offering a promising avenue for anticancer drug development. The mechanism of action includes inducing apoptosis and cell cycle arrest at the G1 phase, mediated by upregulation of caspase proteins (Ravichandiran et al., 2019).
Structural and Spectroscopic Studies
Structural and vibrational spectroscopy studies have provided in-depth insights into molecules like methanesulfonic acid hydrazide (MSH), closely related to the target compound. These studies offer valuable information on the compound's conformers, stabilisation through dimerisation, and interactions at the molecular level, which are crucial for understanding its reactivity and potential applications (Ienco et al., 1999).
Propriétés
IUPAC Name |
N'-methylsulfonyl-4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-21(18,19)16-15-14(17)12-8-10-7-6-9-4-2-3-5-11(9)13(10)20-12/h2-5,8,16H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGRLWMUQFSLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2692274.png)


![N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2692279.png)
![N-[2-(3-phenylpropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2692281.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2692286.png)
![2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid](/img/structure/B2692287.png)





![N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2692297.png)